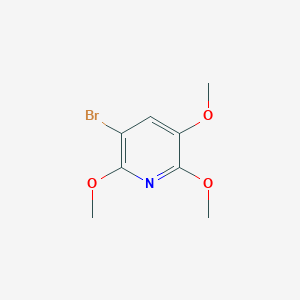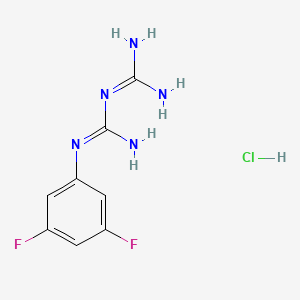
3-bromo-2,5,6-trimethoxyPyridine
Descripción general
Descripción
3-Bromo-2,5,6-trimethoxyPyridine (3-Br-TMP) is an organic compound belonging to the pyridine family and is commonly used as an intermediate in organic synthesis. It is a brominated version of the 2,5,6-trimethoxypyridine (TMP) molecule and has been used in a variety of applications, including medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Optical Properties
One of the applications of 3-bromo-2,5,6-trimethoxyPyridine and its derivatives is in the field of spectroscopy and optical studies. For example, 5-Bromo-2-(trifluoromethyl)pyridine was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its structure was optimized using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were examined. This shows the potential of such compounds in optical applications and spectroscopic characterization (Vural & Kara, 2017).
Antimicrobial and Antiviral Activities
Another significant application of this compound derivatives is in the field of antimicrobial and antiviral research. For instance, derivatives of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones showed potential antiviral activity against a range of viruses, including herpes simplex and vaccinia virus, and demonstrated certain levels of antimicrobial activity. This highlights their potential in developing new antiviral and antimicrobial agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Synthesis and Molecular Structures
The synthesis and molecular structures of this compound derivatives are also a crucial area of research. Studies have shown the synthesis of various derivatives, like 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, from 2-bromo-pyridine. These syntheses contribute to understanding the molecular structures and potential applications in organic chemistry and materials science (Riedmiller, Jockisch, & Schmidbaur, 1999).
Antioxidant Properties
Derivatives of this compound have shown interesting antioxidant properties. For example, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed their potential as chain-breaking antioxidants. Such compounds could have significant implications in the development of new antioxidant agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Cytotoxicity and Antitumor Activity
Some this compound derivatives have shown promise in antitumor and cytotoxic studies. Research into novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction revealed their potential anti-thrombolytic, biofilm inhibition, and haemolytic activities. This highlights their potential in developing new therapeutic agents for treating various cancers (Ahmad et al., 2017).
Mecanismo De Acción
Target of Action
It is known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound could potentially interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, bromopyridines typically undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .
Result of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 3-bromo-2,5,6-trimethoxypyridine can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can significantly affect the reaction’s success .
Propiedades
IUPAC Name |
3-bromo-2,5,6-trimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPQUZSDSNSMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)


![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)
![2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033507.png)
